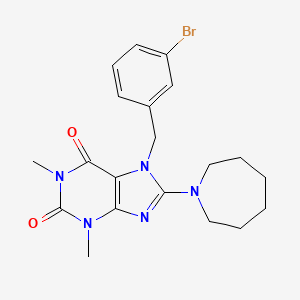
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as ABT-702, is a purine derivative that has been widely studied for its potential therapeutic applications in various diseases. ABT-702 is a potent inhibitor of adenosine kinase, an enzyme that plays a crucial role in regulating the levels of adenosine in the brain and other tissues.
Mécanisme D'action
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its pharmacological effects by inhibiting adenosine kinase, an enzyme that plays a crucial role in regulating the levels of adenosine in the brain and other tissues. Adenosine is a neurotransmitter that has been implicated in various physiological processes, including sleep, pain, and inflammation. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain and other tissues, leading to a range of pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being studied. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. In inflammation research, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. In neurological disorders, this compound has been studied for its potential use in the treatment of epilepsy, Parkinson's disease, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for adenosine kinase, which allows for precise modulation of adenosine levels in the brain and other tissues. Another advantage is its relatively low toxicity, which makes it a suitable candidate for in vivo studies. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. One direction is to further elucidate its mechanism of action and pharmacological effects, particularly in the context of neurological disorders. Another direction is to investigate its potential use in combination with other drugs or therapies, particularly in cancer research. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could increase its availability for research and therapeutic applications.
Méthodes De Synthèse
The synthesis of 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps, starting from the reaction of 3-bromobenzylamine with 2,6-dioxopurine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-dimethylazepane in the presence of a reducing agent to yield this compound. The overall yield of this synthesis method is around 25%, and the purity of the final product is typically greater than 99%.
Applications De Recherche Scientifique
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. Inflammation research has also shown that this compound can reduce the levels of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. In neurological disorders, this compound has been studied for its potential use in the treatment of epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
8-(azepan-1-yl)-7-[(3-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-8-7-9-15(21)12-14)19(22-17)25-10-5-3-4-6-11-25/h7-9,12H,3-6,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMZWOUJZJJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
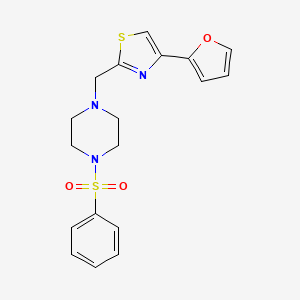

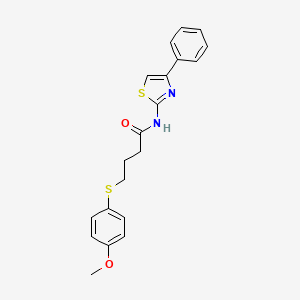
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2875657.png)
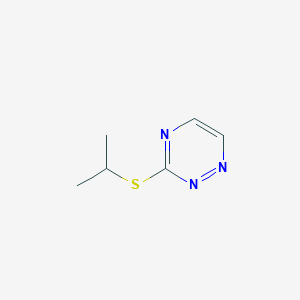

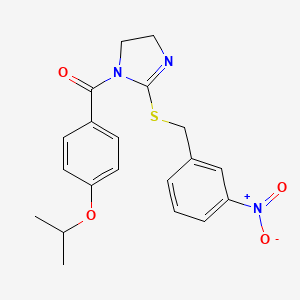
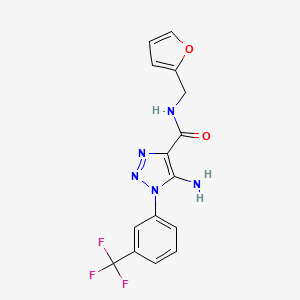
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)

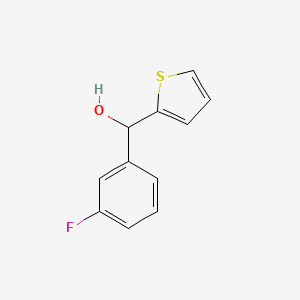
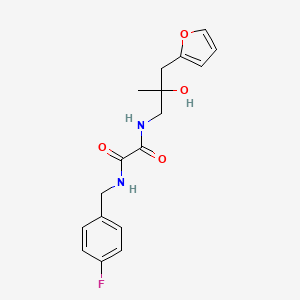
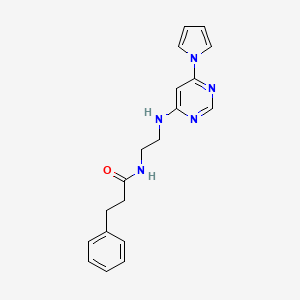
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2875674.png)
